![molecular formula C5H15N3O5S B11720506 N''-(3-methoxypropyl)guanidine; sulfuric acid](/img/structure/B11720506.png)
N''-(3-methoxypropyl)guanidine; sulfuric acid
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Overview
Description
Preparation Methods
The preparation of N’‘-(3-methoxypropyl)guanidine; sulfuric acid involves several synthetic routes and reaction conditions. One common method is the catalytic guanylation reaction of amines with carbodiimides . This method is efficient and provides high yields of the desired product. Another approach is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy offers a straightforward and efficient access to diverse guanidines in yields up to 81% .
Chemical Reactions Analysis
N’'-(3-methoxypropyl)guanidine; sulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, thioureas, and carbodiimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the catalytic guanylation reaction of amines with carbodiimides typically yields multisubstituted guanidines .
Scientific Research Applications
N’'-(3-methoxypropyl)guanidine; sulfuric acid has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential as a DNA minor groove binder, kinase inhibitor, and α2-noradrenaline receptor antagonist . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of heterocycles .
Mechanism of Action
The mechanism of action of N’'-(3-methoxypropyl)guanidine; sulfuric acid involves its ability to form hydrogen bonds and its high basicity . At physiological pH, it exists primarily as guanidinium ions, which can interact with various molecular targets and pathways . For example, it enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
N’‘-(3-methoxypropyl)guanidine; sulfuric acid can be compared with other similar compounds such as 2-(3-methoxypropyl)guanidine; sulfuric acid . While both compounds share similar chemical properties, N’‘-(3-methoxypropyl)guanidine; sulfuric acid is unique in its specific applications and higher yields in synthetic reactions . Other similar compounds include N,N’-disubstituted guanidines and N-phthaloyl-guanidines .
Properties
Molecular Formula |
C5H15N3O5S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-(3-methoxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C5H13N3O.H2O4S/c1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) |
InChI Key |
QWNCXLJBDCKTEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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